3-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid
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Overview
Description
3-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable building block in organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable precursor, followed by fluorination . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
3-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can chelate with metal centers, leading to the formation of organometallic clusters with unique properties . These interactions can modulate various biochemical pathways and exert specific effects depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Uniqueness
3-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the aromatic ring. This unique arrangement imparts distinct electronic and steric properties, making it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
3-[2-fluoro-4-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-7-10(14(16,17)18)4-5-11(12)8-2-1-3-9(6-8)13(19)20/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBOYCUZKKDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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